An In-depth Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Properties, Synthesis, and Synthetic Utility
Introduction: A Versatile Building Block in Modern Drug Discovery
(6-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative that has emerged as a crucial building block for medicinal chemists and researchers in drug development. Its strategic placement of three distinct functional groups—a hydroxymethyl, a bromine atom, and a fluorine atom—on a pyridine scaffold provides a versatile platform for molecular elaboration. The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a parent molecule.
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and safe handling of (6-Bromo-3-fluoropyridin-2-yl)methanol. The insights herein are intended to empower researchers to leverage this reagent's full potential in the synthesis of complex molecular architectures and novel chemical entities.
Core Chemical and Physical Properties
(6-Bromo-3-fluoropyridin-2-yl)methanol is typically a solid powder at room temperature.[1][2] Its key identifiers and physical properties are summarized below, compiled from authoritative supplier data.[2][3][4][5][6]
| Property | Value | Source(s) |
| IUPAC Name | (6-Bromo-3-fluoropyridin-2-yl)methanol | [2] |
| Synonyms | 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine; 6-Bromo-3-fluoropyridine-2-methanol | [6] |
| CAS Number | 918793-01-8 | [3][4] |
| Molecular Formula | C₆H₅BrFNO | [3][4] |
| Molecular Weight | 206.01 g/mol | [3][5] |
| Physical Form | Solid / Powder | [1][2] |
| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N | [2] |
| Storage Conditions | Store in a dry, cool, well-ventilated area. Keep container sealed. | [4][6] |
Synthesis and Purification
The most direct and common synthetic route to (6-Bromo-3-fluoropyridin-2-yl)methanol is the selective reduction of its corresponding aldehyde, 6-bromo-3-fluoropicolinaldehyde.
Caption: Synthetic workflow for (6-Bromo-3-fluoropyridin-2-yl)methanol.
Causality in Reagent Selection
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and chemoselective reagent, highly effective for reducing aldehydes and ketones without affecting other potentially reducible groups, such as the pyridine ring or the carbon-bromine bond. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which serves as both the solvent and a proton source for the workup. This method is favored for its operational simplicity, high yields, and straightforward purification.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (6-Bromo-3-fluoropyridin-2-yl)methanol from 6-bromo-3-fluoropicolinaldehyde.
Materials:
-
6-bromo-3-fluoropicolinaldehyde (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 6-bromo-3-fluoropicolinaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride to the stirred solution in small portions. Rationale: The addition is done slowly to control the exothermic reaction and prevent excessive gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water to decompose excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between ethyl acetate and deionized water.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure (6-Bromo-3-fluoropyridin-2-yl)methanol.
Core Reactivity and Synthetic Utility
The synthetic value of (6-Bromo-3-fluoropyridin-2-yl)methanol lies in the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful intermediate.
Caption: Key reaction pathways for (6-Bromo-3-fluoropyridin-2-yl)methanol.
-
Reactions at the Hydroxymethyl Group: The primary alcohol is a versatile handle for various transformations.
-
Oxidation: It can be cleanly oxidized back to the parent aldehyde, 6-bromo-3-fluoropicolinaldehyde, using mild reagents like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂).[7] This aldehyde is a precursor for imine formation, Wittig reactions, and other nucleophilic additions. Further oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents.
-
-
Reactions at the C6-Bromo Bond: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents at the 6-position. This is one of the most widely used reactions for constructing biaryl structures in drug candidates.[8]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of 6-aminopyridine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations.
-
-
Influence of the C3-Fluoro Group: The electron-withdrawing fluorine atom modulates the electronics of the pyridine ring. It can increase the acidity of ring protons, influence the regioselectivity of certain reactions, and is often incorporated into drug candidates to block metabolic oxidation or enhance binding affinity through favorable electrostatic interactions.
Detailed Experimental Protocol: Oxidation
Objective: To synthesize 6-bromo-3-fluoropicolinaldehyde via oxidation of (6-Bromo-3-fluoropyridin-2-yl)methanol.[7]
Materials:
-
(6-Bromo-3-fluoropyridin-2-yl)methanol (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend (6-Bromo-3-fluoropyridin-2-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane in one portion. Rationale: DMP is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Rationale: Sodium thiosulfate reduces the iodine byproducts of the DMP reagent, aiding in purification.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be purified by silica gel chromatography if necessary.
Applications in Research and Drug Development
While specific, direct examples of (6-Bromo-3-fluoropyridin-2-yl)methanol being used to synthesize a marketed drug are not readily found in public literature, its structural motifs are central to many advanced pharmaceutical compounds. It serves as an invaluable intermediate for creating highly functionalized pyridine cores found in kinase inhibitors and other targeted therapies. For example, related substituted pyridines form the backbone of potent inhibitors like Ponatinib, which targets BCR-ABL kinase, and AMG 337, a selective MET inhibitor.[9][10][11] The combination of a coupling-ready bromide and a modifiable alcohol function allows chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
(6-Bromo-3-fluoropyridin-2-yl)methanol is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. |
| STOT - Single Exposure | H335: May cause respiratory irritation. |
| Source: SynQuest Laboratories Safety Data Sheet[4] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Avoid breathing dust, mist, or spray.[4]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Keep the container tightly closed and sealed in a dry, cool, and well-ventilated place.[4][6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal:
-
Dispose of contents and container in accordance with licensed collector's sorting instructions. Material should be handled as hazardous waste.[4]
References
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[9][12][13]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. (2016). ACS Publications. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2011). PMC - NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (6-Bromo-3-fluoropyridin-2-yl)methanol | 918793-01-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scbt.com [scbt.com]
- 6. (6-Bromo-3-fluoropyridin-2-yl)methanol - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AMG-337 - LKT Labs [lktlabs.com]
- 12. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
- 13. qingmupharm.com [qingmupharm.com]
